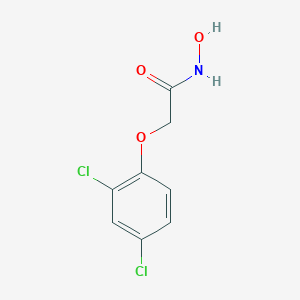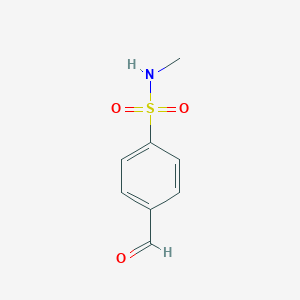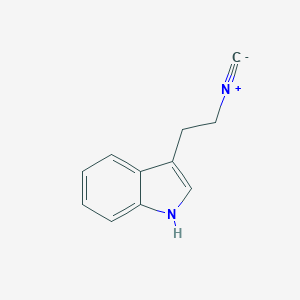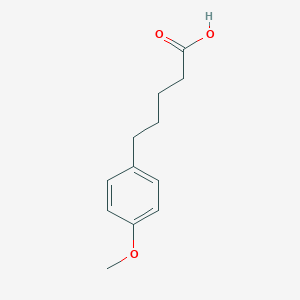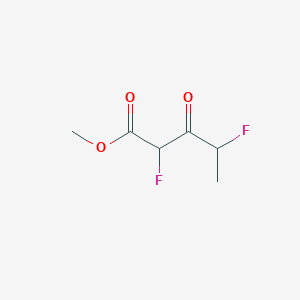
Methyl 2,4-difluoro-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-difluoro-3-oxopentanoate is a chemical compound that has gained significant attention in the research community due to its potential applications in drug discovery. The compound is a derivative of pentanoic acid and has two fluorine atoms attached to the carbon chain.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-difluoro-3-oxopentanoate has shown potential in drug discovery research as a scaffold for the development of new drugs. The compound can be modified at the ester group or the carbonyl group to produce derivatives with different biological activities. Several studies have reported the synthesis of Methyl 2,4-difluoro-3-oxopentanoate derivatives with anticancer, antifungal, and antibacterial activities.
Wirkmechanismus
The mechanism of action of Methyl 2,4-difluoro-3-oxopentanoate and its derivatives is not well understood. However, it is believed that the compounds act by inhibiting enzymes involved in key metabolic pathways in the target organisms. For example, Methyl 2,4-difluoro-3-oxopentanoate derivatives have been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 2,4-difluoro-3-oxopentanoate and its derivatives have been shown to have both biochemical and physiological effects. In vitro studies have reported that the compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial and fungal cells. In vivo studies have shown that Methyl 2,4-difluoro-3-oxopentanoate derivatives can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,4-difluoro-3-oxopentanoate and its derivatives have several advantages for lab experiments. The compounds are relatively easy to synthesize and modify, which makes them attractive scaffolds for drug discovery research. Additionally, the compounds have shown promising biological activities in vitro and in vivo. However, there are also limitations to using Methyl 2,4-difluoro-3-oxopentanoate derivatives in lab experiments. The compounds are not water-soluble, which can limit their bioavailability and make dosing challenging. Additionally, the compounds may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2,4-difluoro-3-oxopentanoate and its derivatives. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of the compounds in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 2,4-difluoro-3-oxopentanoate derivatives in animal models and clinical trials. Finally, researchers may explore the use of Methyl 2,4-difluoro-3-oxopentanoate derivatives in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of Methyl 2,4-difluoro-3-oxopentanoate involves the reaction of ethyl 2,4-difluoroacetoacetate with methanol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Eigenschaften
CAS-Nummer |
196202-02-5 |
|---|---|
Produktname |
Methyl 2,4-difluoro-3-oxopentanoate |
Molekularformel |
C6H8F2O3 |
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
methyl 2,4-difluoro-3-oxopentanoate |
InChI |
InChI=1S/C6H8F2O3/c1-3(7)5(9)4(8)6(10)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
UIJHYJLCCFJKGO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(C(=O)OC)F)F |
Kanonische SMILES |
CC(C(=O)C(C(=O)OC)F)F |
Synonyme |
Pentanoic acid, 2,4-difluoro-3-oxo-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
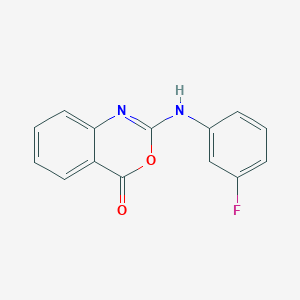
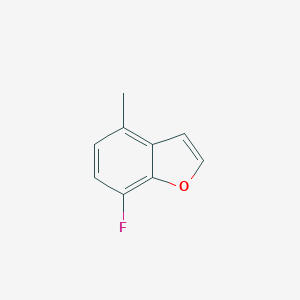
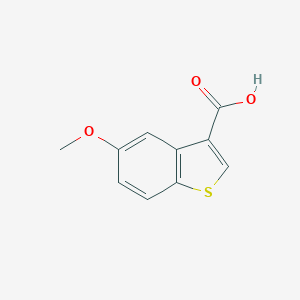


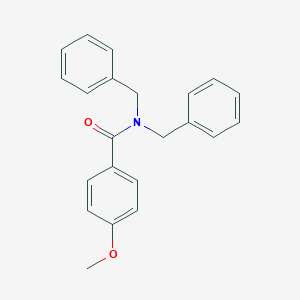
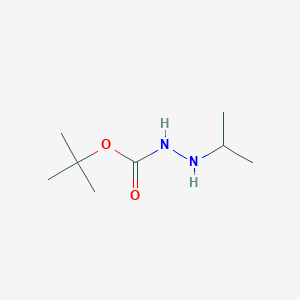
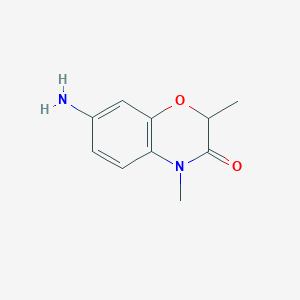
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
